
Hydroxyurea-15N
概要
説明
Hydroxyurea-15N is a labeled variant of hydroxyurea, a well-known antineoplastic agent. The compound is characterized by the presence of the nitrogen-15 isotope, which is often used in scientific research to trace and study the behavior of nitrogen atoms in various chemical and biological processes. Hydroxyurea itself has been used for decades in the treatment of diseases such as sickle cell anemia and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
Hydroxyurea-15N can be synthesized through the reaction of hydroxylamine-15N with cyanate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
NH2OH-15N+OCN−→NH2CONH-15N+H2O
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of hydroxylamine-15N, followed by its reaction with cyanate under controlled conditions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
Hydroxyurea-15N undergoes various chemical reactions, including:
Oxidation: Hydroxyurea can be oxidized to form urea and nitric oxide.
Reduction: It can be reduced to form hydroxylamine.
Substitution: Hydroxyurea can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Urea and nitric oxide.
Reduction: Hydroxylamine.
Substitution: Depending on the nucleophile, various substituted urea derivatives can be formed.
科学的研究の応用
Biotransformation Studies
Recent studies have utilized Hydroxyurea-15N to investigate its metabolism in animal models. For instance, mass spectrometry analysis has demonstrated how mARC1 (mitochondrial amidoxime reducing component 1) plays a significant role in the metabolic reduction of hydroxyurea to urea. In experiments with mice, the retention of this compound was observed to correlate inversely with mARC1 abundance, providing insights into the compound's pharmacokinetics and potential interactions within biological systems .
Clinical Applications
Hydroxyurea has been widely used in clinical settings for several conditions:
- Sickle Cell Anemia : Hydroxyurea is approved for treating sickle cell anemia due to its ability to increase fetal hemoglobin (HbF) levels, which reduces sickling episodes and associated complications. Long-term studies indicate that hydroxyurea treatment significantly decreases mortality rates among patients with sickle cell disease .
- Cancers : The compound is also employed in oncology for treating various cancers, including chronic myelogenous leukemia (CML) and solid tumors. Its antiproliferative effects make it a valuable agent in chemotherapy regimens .
- Psoriasis and Myeloproliferative Diseases : Hydroxyurea is indicated for psoriasis treatment and certain myeloproliferative disorders, showcasing its versatility across different medical conditions .
Research Insights and Case Studies
The application of this compound extends into experimental research where it serves as a tool for understanding both basic and applied science:
Case Study: Sickle Cell Anemia
In a randomized controlled trial examining the long-term effects of hydroxyurea on patients with sickle cell anemia, significant reductions in acute painful episodes and acute chest syndrome were noted. The study followed patients over 17 years, revealing that those who maintained long-term hydroxyurea therapy had improved survival rates compared to those who did not .
Antiviral Research
Emerging research suggests that hydroxyurea may possess antiviral properties, particularly against HIV. Studies have indicated that plasma concentrations achieved through therapeutic dosing are effective in inhibiting viral replication in vitro, highlighting potential applications beyond traditional uses .
Comparative Data Table
The following table summarizes key applications and findings related to this compound:
作用機序
Hydroxyurea-15N exerts its effects primarily by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, this compound prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA replication. This mechanism is particularly effective in rapidly dividing cells, making it useful in cancer treatment. Additionally, this compound induces the production of fetal hemoglobin, which is beneficial in the treatment of sickle cell anemia .
類似化合物との比較
Hydroxyurea-15N can be compared with other similar compounds such as:
Hydroxyurea: The non-labeled variant, which has similar chemical properties but lacks the isotopic labeling.
Carbamohydroxamic acid: Another nitrogen-containing compound with similar reactivity.
Hydroxylamine: A precursor in the synthesis of this compound.
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of nitrogen-related processes that are not possible with non-labeled compounds .
生物活性
Hydroxyurea-15N is a nitrogen-labeled derivative of hydroxyurea, a compound widely recognized for its therapeutic applications in various medical conditions, particularly in oncology and hematology. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical applications, and relevant research findings.
Hydroxyurea primarily acts as an inhibitor of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis. By inhibiting RR, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, thereby hindering DNA replication and repair processes. This mechanism underlies its antineoplastic and cytotoxic properties, making it effective against various cancers and hematological disorders.
Key Mechanisms:
- Antineoplastic Activity : this compound has shown efficacy in treating cancers by inducing cell cycle arrest in the G1 phase, making cells more susceptible to radiation therapy .
- Fetal Hemoglobin Induction : In sickle cell disease (SCD), Hydroxyurea increases fetal hemoglobin (HbF) levels, which reduces sickling and associated complications .
- Nitric Oxide Production : Hydroxyurea has been linked to increased nitric oxide (NO) production, which plays a role in vascular health and immune response .
Clinical Applications
This compound is utilized in various clinical settings, including:
- Cancer Treatment : Used for myeloproliferative neoplasms and chronic myelogenous leukemia.
- Sickle Cell Disease : Reduces painful crises and transfusion needs by increasing HbF levels.
- Psoriasis and Other Conditions : Investigated for its effects on skin disorders and as an antiviral agent.
Research Findings
A variety of studies have documented the biological activity of this compound. Below are notable findings from recent research:
Table 1: Summary of Clinical Trials Involving Hydroxyurea
Case Studies
- Pediatric Sickle Cell Disease : The BABY HUG trial demonstrated that hydroxyurea therapy significantly decreased the frequency of pain episodes and acute chest syndrome in infants while improving overall health outcomes .
- Combination Therapy with Thalidomide : A study involving children with β-thalassemia showed that combining hydroxyurea with thalidomide led to substantial improvements in patient responses, indicating potential synergistic effects .
特性
IUPAC Name |
hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(N)[15NH]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466772 | |
Record name | Hydroxyurea-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214331-53-0 | |
Record name | Hydroxyurea-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。